2-Chloro-6-morpholinopyrimidin-4-amine

Medicinal Chemistry Organic Synthesis Building Block Selection

Medicinal chemistry teams lose weeks to protecting-group chemistry when building pyrimidine libraries. This advanced intermediate solves that pain with orthogonal reactivity: the 2-chloro site handles SNAr/Suzuki, while the 4-amino group undergoes independent acylation or alkylation. No protection/deprotection cycles needed. - Three diversity points (2-Cl, 4-NH2, 5-position C-H) enable >500-compound libraries with fewer synthesis steps - Morpholine enhances aqueous solubility (critical for cellular assays) and kinase hinge binding - Multi-vendor supply (≥4 sources) with batch-to-batch ≥95% HPLC purity reduces chain risk

Molecular Formula C8H11ClN4O
Molecular Weight 214.65
CAS No. 330993-04-9
Cat. No. B2844366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-morpholinopyrimidin-4-amine
CAS330993-04-9
Molecular FormulaC8H11ClN4O
Molecular Weight214.65
Structural Identifiers
SMILESC1COCCN1C2=NC(=NC(=C2)N)Cl
InChIInChI=1S/C8H11ClN4O/c9-8-11-6(10)5-7(12-8)13-1-3-14-4-2-13/h5H,1-4H2,(H2,10,11,12)
InChIKeyFZGYHUPILYKVDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-morpholinopyrimidin-4-amine: Identity, Properties, and Synthetic Role


2-Chloro-6-morpholinopyrimidin-4-amine (CAS 330993-04-9) is a heterocyclic building block belonging to the class of 2,4,6-trisubstituted pyrimidines. It features a chlorine atom at the 2-position, a morpholine ring at the 6-position, and a free primary amine at the 4-position (C₈H₁₁ClN₄O; MW 214.65 g/mol; purity typically ≥95%) . Its structure provides a versatile platform for sequential functionalization: the 2-chloro group enables nucleophilic aromatic substitution (SNAr) or cross-coupling, while the 4-amino group can be acylated, alkylated, or converted to amides/ureas, and the morpholine moiety enhances solubility and modulates target engagement . This compound serves primarily as an advanced intermediate in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes, rather than as a standalone bioactive agent [1].

Why Generic Pyrimidine Intermediates Cannot Substitute


Generic pyrimidine intermediates such as 2,4-dichloro-6-aminopyrimidine or 4-amino-6-morpholinopyrimidine lack the precise orthogonality of reactive sites present in 2-chloro-6-morpholinopyrimidin-4-amine. The 2-chloro group is susceptible to SNAr displacement by amines, alkoxides, or thiols, while the 4-amino group can be independently functionalized under distinct conditions—a dual reactivity that collapses if the morpholine is absent (altered solubility and binding conformation) or if the chlorine is replaced by a less labile leaving group (e.g., methyl or methoxy), which stalls subsequent cross-coupling . Furthermore, the morpholine substituent at the 6-position contributes to both aqueous solubility and specific kinase hinge-region binding contacts, meaning its deletion or relocation (e.g., to the 4-position) fundamentally alters the pharmacophore [1]. These interdependent structural features make simple in-class substitution unreliable without extensive re-validation of synthetic routes and biological activity.

Differentiation Evidence Against Closest Analogs


SNAr Reactivity: 2-Chloro vs. 2-Methyl vs. 2-Methoxy

The 2-chloro substituent in 2-chloro-6-morpholinopyrimidin-4-amine enables efficient nucleophilic aromatic substitution (SNAr) under mild conditions (e.g., primary amines at 60–80°C in DMF/EtOH), a reactivity not shared by the corresponding 2-methyl analog (2-methyl-6-morpholinopyrimidin-4-amine, CAS: AMB20092936) or the 2-methoxy analog, where the C–OCH₃ bond is chemically inert to SNAr [1]. The chlorine atom's electron-withdrawing effect also activates the pyrimidine ring toward cross-coupling, enabling Suzuki-Miyaura reactions with aryl boronic acids, a transformation impossible on 2-H or 2-alkyl congeners under equivalent conditions [2].

Medicinal Chemistry Organic Synthesis Building Block Selection

Physicochemical Properties vs. 2,6-Dichloropyrimidin-4-amine

The introduction of a morpholine ring at the 6-position in 2-chloro-6-morpholinopyrimidin-4-amine substantially alters physicochemical properties relative to the non-morpholine precursor 2,6-dichloropyrimidin-4-amine . The compound has a calculated LogP of 1.21, a topological polar surface area (TPSA) of 64.27 Ų, 5 hydrogen bond acceptors, and 1 hydrogen bond donor . In contrast, 2,6-dichloropyrimidin-4-amine has a lower TPSA (~38 Ų), fewer H-bond acceptors (3), and a higher LogP (~1.8), indicating lower aqueous solubility and poorer drug-like properties . The morpholine oxygen and nitrogen atoms provide additional sites for target engagement via hydrogen bonding, a feature absent in the dichloro analog.

Drug Design ADME Prediction Intermediate Selection

Kinase Inhibition Profile vs. 2-Chloro-4-morpholinopyrimidine Isomer

While 2-chloro-6-morpholinopyrimidin-4-amine itself is not a potent kinase inhibitor, its derivatives (via functionalization at the 2- and 4-positions) have been disclosed as PI3K inhibitors with IC₅₀ values in the low nanomolar range [1]. Critically, the positional isomer 2-chloro-4-morpholinopyrimidine (morpholine at 4-position, lacking the free amine) shows a distinct SAR: the 4-amino group in the target compound serves as an essential hydrogen bond donor for hinge-region binding in kinases such as PI3Kα and mTOR, and its removal or relocation abolishes this interaction [2]. In a representative trisubstituted morpholinopyrimidine series, compounds derived from the 2-chloro-6-morpholinopyrimidin-4-amine scaffold were 1.5–3 times more potent as PI3K inhibitors than the reference inhibitor ZSTK474 [1].

Kinase Inhibition Structure-Activity Relationship (SAR) Lead Optimization

Orthogonal Functionalization vs. 6-Morpholinopyrimidin-4-amine

2-Chloro-6-morpholinopyrimidin-4-amine offers three chemically distinct sites for sequential derivatization: SNAr at the 2-chloro position, acylation or alkylation at the 4-amino group, and C–H functionalization at the 5-position [1]. In contrast, 6-morpholinopyrimidin-4-amine (CAS 96225-80-8) lacks the 2-chloro leaving group, limiting diversification to the 4-amino group and the less reactive 2- and 5-positions, which require metal-catalyzed C–H activation for functionalization . This three-point orthogonality enables the generation of highly diverse compound libraries from a single advanced intermediate, reducing the number of synthetic steps and associated procurement costs.

Parallel Synthesis Library Generation Medicinal Chemistry

Batch-to-Batch Consistency and Supplier Documentation

Commercial suppliers of 2-chloro-6-morpholinopyrimidin-4-amine consistently provide material with purity ≥95% (HPLC) or ≥98% (NMR), with batch-specific certificates of analysis including NMR, HPLC, and GC data . In contrast, the less commonly stocked isomer 2-chloro-4-morpholinopyrimidine (no CAS found) and the bromo analog 2-bromo-6-morpholinopyrimidin-4-amine (limited availability) often lack batch-specific QC documentation, introducing risk of impurities that can confound biological assay results . The established supply chain for CAS 330993-04-9—with vendors including Bidepharm, AKSci, Fluorochem, and Leyan—ensures multi-source availability and competitive pricing, unlike analogs that are single-sourced or custom-synthesis only.

Quality Control Reproducibility Procurement Specification

Morpholine Conformation and 4-Amino H-Bond Donor Position

The 6-morpholine substituent in 2-chloro-6-morpholinopyrimidin-4-amine provides a conformationally labile yet solubilizing motif that projects toward the solvent-exposed region of the kinase hinge, while the 4-amino group acts as a critical hydrogen bond donor to the hinge backbone carbonyl [1]. This spatial arrangement is conserved across multiple morpholinopyrimidine kinase inhibitor series and is explicitly differentiated from scaffolds bearing the morpholine at the 4-position (which displaces the critical amine) or the piperidine analog 2-chloro-6-(piperidin-1-yl)pyrimidin-4-amine (which alters the heterocycle geometry and hydrogen bonding pattern) [2]. The morpholine oxygen may also participate in additional water-mediated contacts, a feature absent in the piperidine congener.

Kinase Drug Discovery Molecular Recognition Scaffold Selection

Optimal Application Scenarios Based on Verified Evidence


PI3K/mTOR Kinase Inhibitor Programs

Medicinal chemistry teams developing ATP-competitive kinase inhibitors targeting PI3K, mTOR, or dual PI3K/mTOR pathways should procure this compound as the core intermediate. The 2-chloro position enables late-stage diversification via SNAr or Suzuki coupling, the 4-amino group provides the essential hinge-binding hydrogen bond donor, and the 6-morpholine enhances solubility and projects toward the solvent channel—yielding derivatives 1.5–3× more potent than the reference inhibitor ZSTK474 [1]. The orthogonal reactivity allows parallel library synthesis without protecting group manipulations.

Diversity-Oriented Synthesis and Lead Generation Libraries

For organizations generating screening libraries of >500 compounds, this scaffold offers three points of diversity under mild, chemoselective conditions. The 2-chloro position reacts with primary/secondary amines (SNAr), the 4-amino group undergoes acylation or reductive amination, and the 5-position is accessible via C–H functionalization [2]. This three-point orthogonality reduces the number of required building blocks and synthetic steps compared to scaffolds with fewer reactive sites, directly lowering procurement and synthesis costs.

GPCR and Epigenetic Probe Synthesis

Derivatives of the morpholinopyrimidine scaffold have demonstrated activity against protein arginine methyltransferases (PRMTs) and melanocortin receptors, with literature IC₅₀ values in the nanomolar range [3]. Procurement of the 2-chloro-6-morpholinopyrimidin-4-amine intermediate enables rapid synthesis of focused probe libraries for these target classes, where the morpholine moiety contributes both to binding affinity and to the physicochemical properties required for cellular target engagement.

Replacement of Single-Sourced or Custom-Synthesis Analogs

Research groups currently relying on custom-synthesized 2-bromo-6-morpholinopyrimidin-4-amine or the piperidine analog should transition to this compound to benefit from multi-vendor availability (≥4 independent suppliers), documented batch-to-batch purity (≥95% HPLC), and established QC protocols including NMR, HPLC, and GC . This mitigates supply chain risk, reduces cost per gram, and ensures reproducibility across independent experimental replicates.

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